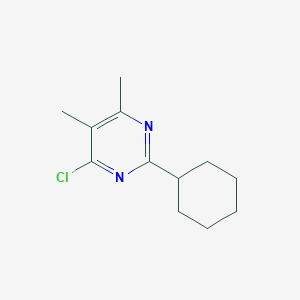

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclohexyl-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNEYWDWGUCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine

The compound features:

- A pyrimidine ring with chlorine at position 4

- Cyclohexyl substitution at position 2

- Methyl groups at positions 5 and 6

This substitution pattern suggests a synthetic approach involving:

- Construction of a 5,6-dimethylpyrimidine core

- Introduction of the cyclohexyl group at position 2

- Chlorination at position 4 (or 4-position hydroxyl precursor converted to chloro)

Preparation of 4-Hydroxy-2,6-dimethylpyrimidine Intermediates

A key intermediate in related pyrimidine syntheses is 4-hydroxy-2,6-dimethylpyrimidine , which can be converted to the corresponding 4-chloropyrimidine via chlorination.

Method Summary (adapted from CN103012278A):

- React methyl acetoacetate (211 g) with potassium hydroxide (138 g) in methanol (2 L) under heat and stirring for 1 hour.

- Add acetamidine hydrochloride (266 g) and reflux overnight to form 4-hydroxy-2,6-dimethylpyrimidine.

- Cool, filter, wash with ethyl acetate, and dry to obtain a white solid intermediate (181 g).

This intermediate serves as a scaffold for further functionalization.

Chlorination to 4-Chloro-2,6-dimethylpyrimidine

The hydroxyl group at position 4 is converted to chloro by reaction with phosphorus oxychloride (POCl3) :

- Add 4-hydroxy-2,6-dimethylpyrimidine to a flask with mechanical stirring.

- Add phosphorus oxychloride (500 mL) in small portions; white fumes form.

- Add triethylamine (147 g) to neutralize HCl generated.

- Reflux overnight.

- Quench reaction by slowly adding ice-water mixture, maintaining temperature below 5 °C.

- Adjust pH to 8-9 with potassium hydroxide, extract with ethyl acetate, wash, dry, and purify by silica gel chromatography at low temperature.

- Obtain 4-chloro-2,6-dimethylpyrimidine (105 g).

Comparative Preparation Methods for Related Pyrimidines

Other pyrimidine derivatives with chloro substituents have been prepared using similar chlorination and substitution strategies:

Data Table: Key Reaction Parameters for Chlorination Step

| Parameter | Condition/Value | Remarks |

|---|---|---|

| Starting material | 4-Hydroxy-2,6-dimethylpyrimidine (181 g) | Intermediate from condensation step |

| Chlorinating agent | Phosphorus oxychloride (500 mL) | Added in batches, generates HCl fumes |

| Base for neutralization | Triethylamine (147 g) | Controls acidity, forms triethylammonium chloride |

| Reaction temperature | Reflux overnight (~100-110 °C) | Ensures complete chlorination |

| Quenching | Ice-water mixture, temperature <5 °C | Controls exotherm and product stability |

| pH adjustment | Potassium hydroxide to pH 8-9 | Facilitates extraction and purification |

| Extraction solvent | Ethyl acetate (1000 mL) | Organic layer isolation |

| Drying agent | Anhydrous sodium sulfate | Removes water from organic phase |

| Purification | Silica gel chromatography, low temperature | Prevents product volatility loss |

| Yield | 105 g 4-chloro-2,6-dimethylpyrimidine | Isolated yield after purification |

Research Findings and Practical Notes

- The chlorination step is highly exothermic and produces corrosive HCl fumes; thus, controlled addition of phosphorus oxychloride and neutralization with triethylamine is critical for safety and yield.

- Low temperature during quenching and purification prevents product decomposition and volatility losses.

- The cyclohexyl group introduction is best performed prior to chlorination or via substitution on a suitably activated pyrimidine intermediate.

- Industrially, recovery of phosphorus oxychloride and phosphate byproducts improves cost-efficiency and environmental compliance.

- Alternative solvents and reaction conditions have been explored for related pyrimidines to improve yield and purity, including composite solvents and multi-step condensation reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl- or alkyl-substituted pyrimidines.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound serves as a versatile building block for the creation of more complex heterocyclic compounds. Its unique substituents allow for varied reactivity patterns, making it valuable in the development of new chemical entities.

Biology

Research indicates that 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine exhibits promising biological activities, particularly antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 25 µg/mL | 15 |

| S. aureus | 20 µg/mL | 18 |

| P. aeruginosa | 30 µg/mL | 12 |

This data suggests that the compound may be a candidate for developing new antibacterial agents.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity to achieve therapeutic effects.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 10 | Cell cycle arrest |

| HCT116 (colon cancer) | 12 | Inhibition of MDM2 |

The IC values indicate concentrations required to inhibit cell growth by 50%, demonstrating effectiveness against various cancer types.

Industry

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine is utilized in the development of agrochemicals and materials science. Its properties contribute to formulating specialty polymers and resins with enhanced durability and chemical resistance.

Case Studies

Study on Antibacterial Efficacy : A study demonstrated that derivatives of pyrimidines, including this compound, were effective against multi-drug resistant strains of bacteria. This highlights its potential as a lead compound in antibiotic development.

Anticancer Research : Another investigation focused on the anticancer properties of this pyrimidine derivative showed that it effectively induced apoptosis in cancer cells by activating p53 pathways. This suggests a dual role where the compound not only inhibits tumor growth but also promotes programmed cell death.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Chlorine at C4 is a common feature, enabling substitution reactions, but the presence of iodine at C5 (as in ) introduces steric and electronic challenges for further functionalization.

- Amino-substituted analogs (e.g., 2-amino-4,6-dimethylpyrimidine) exhibit hydrogen-bonding capability, making them suitable for co-crystal formation with APIs like diclofenac . In contrast, the cyclohexyl group in the target compound may hinder such interactions due to steric effects.

Physicochemical Properties

Melting Points and Solubility

- Co-crystal analogs: (Diclofenac)·(2-amino-4,6-dimethylpyrimidine) melts at 173–174°C , whereas the target compound’s lipophilicity likely reduces aqueous solubility compared to amino-substituted derivatives .

pKa and Reactivity

- Electron-withdrawing groups: Chlorine at C4 lowers the pKa of adjacent nitrogen atoms, increasing electrophilicity for nucleophilic attack. This effect is less pronounced in amino-substituted analogs (e.g., pKa ~8–9 for 2-mercapto-4,6-dimethylpyrimidine ).

- Cyclohexyl vs. methyl : The cyclohexyl group’s steric bulk may slow substitution reactions at C2 compared to smaller substituents like methyl or methoxy .

Biological Activity

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a chlorine atom at position 4, a cyclohexyl group at position 2, and two methyl groups at positions 5 and 6, renders it an interesting subject for various biological studies. This article delves into its biological activities, including antimicrobial and anticancer properties, supported by data tables and research findings.

Antimicrobial Activity

Research indicates that 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 25 µg/mL | 15 |

| S. aureus | 20 µg/mL | 18 |

| P. aeruginosa | 30 µg/mL | 12 |

These results suggest that the compound may serve as a potential candidate for the development of new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential in cancer research. Studies indicate that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 10 | Cell cycle arrest |

| HCT116 (colon cancer) | 12 | Inhibition of MDM2 |

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against various cancer types.

The biological activity of 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine is thought to involve interaction with specific molecular targets within cells. For example, it may inhibit enzymes or receptors involved in cell signaling pathways crucial for microbial survival and tumor growth.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers demonstrated that derivatives of pyrimidines, including this compound, were effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound in antibiotic development .

- Anticancer Research : Another investigation focused on the anticancer properties of this pyrimidine derivative showed that it effectively induced apoptosis in cancer cells by activating p53 pathways . This suggests a dual role where the compound not only inhibits tumor growth but also promotes programmed cell death.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrimidine core. Nucleophilic substitution at the 4-position with chlorine and introduction of the cyclohexyl group via coupling reactions are critical steps. For example, a chloro-pyrimidine intermediate can react with cyclohexylmagnesium bromide under Grignard conditions. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are key to minimizing side products like dehalogenation or over-substitution . Optimization Table :

| Condition | Effect on Yield | Notes |

|---|---|---|

| DMF as solvent | 70–75% | Enhances solubility of intermediates |

| THF with Grignard | 65–70% | Requires anhydrous conditions |

| Reaction time >12h | Decreases yield | Risk of decomposition |

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : X-ray crystallography (as in ) resolves the crystal structure, while NMR (¹H/¹³C) confirms substituent positions. Mass spectrometry (HRMS) validates molecular weight. For example, the cyclohexyl group’s protons appear as a multiplet at δ 1.2–1.8 ppm in ¹H NMR, and the chlorine atom contributes isotopic patterns in MS .

Q. What safety precautions are essential during experimental handling?

- Methodological Answer : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Waste must be segregated and disposed via certified agencies due to halogenated byproducts. H-phrases like H315 (skin irritation) and H319 (eye damage) apply to related compounds, requiring stringent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or purity across studies?

- Methodological Answer : Reproducibility checks under standardized conditions (solvent, temperature, catalyst) are critical. Analytical techniques like HPLC (≥95% purity threshold) and TLC (Rf comparison) identify impurities. For instance, side products from incomplete substitution can be quantified via reverse-phase HPLC using a C18 column .

Q. What strategies improve the compound’s solubility and stability in pharmacological assays?

- Methodological Answer : Co-solvents (DMSO for stock solutions) or cyclodextrin-based encapsulation enhance aqueous solubility. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) assess degradation kinetics. UV-Vis spectroscopy monitors absorbance shifts indicative of structural changes .

Q. How does electronic modulation of the pyrimidine ring affect bioactivity?

- Methodological Answer : Computational studies (DFT calculations) map electron density to predict reactive sites. For example, the chlorine atom at C4 increases electrophilicity, facilitating interactions with biological targets like kinase enzymes. In vitro assays (e.g., enzyme inhibition) validate these predictions .

Q. What advanced catalytic systems optimize regioselective functionalization?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at specific positions. Ligand selection (e.g., SPhos) and microwave-assisted synthesis reduce reaction times. GC-MS monitors regioselectivity, ensuring minimal byproduct formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 or HeLa) and controls. Dose-response curves (IC50/EC50) should be replicated in triplicate. Confounding factors like solvent cytotoxicity (e.g., DMSO >0.1%) must be ruled out .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.